4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-5-chloro-3-(chloromethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrCl2N2/c1-10-5(8)4(6)3(2-7)9-10/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNEGUEFHAJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Electrophilic Bromination Followed by Directed Chlorination
Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
4-Bromo-1-methylpyrazole serves as a critical intermediate, synthesized via bromination of 1-methylpyrazole using $$ \text{N-bromosuccinimide (NBS)} $$ in acetic acid at 60°C (yield: 72–78%). Alternatively, iridium-catalyzed borylation methods (e.g., using $$ \text{[Ir(OMe)(COD)]}_2 $$ and dtbpy) enable selective functionalization but require inert conditions.
Step 2: C5 Chlorination via Lithium-Halogen Exchange
4-Bromo-1-methylpyrazole undergoes lithiation at C5 using $$ n\text{-BuLi} $$ at −78°C in tetrahydrofuran (THF). Quenching with hexachloroethane ($$ \text{C}2\text{Cl}6 $$) introduces chlorine at C5, yielding 4-bromo-5-chloro-1-methyl-1H-pyrazole (yield: 44–57%).
Step 3: C3 Chloromethylation via Vilsmeier-Haack Reaction
The chloromethyl group is introduced at C3 using paraformaldehyde and hydrochloric acid in the presence of $$ \text{ZnCl}_2 $$. Reaction conditions (40°C, 6 h) favor mono-functionalization, avoiding over-alkylation (yield: 60–68%).
Route 2: Tandem Halogenation-Chloromethylation
Step 1: One-Pot Bromination and Chlorination
A mixture of 1-methylpyrazole, $$ \text{Br}2 $$, and $$ \text{Cl}2 $$ in dichloromethane at 0°C produces 4-bromo-5-chloro-1-methyl-1H-pyrazole via sequential EAS. Stoichiometric control (1.2 equiv Br₂, 1.1 equiv Cl₂) minimizes dihalogenation byproducts (yield: 65%).
Step 2: Radical Chloromethylation at C3
Using $$ \text{CH}2\text{Cl}2 $$ as both solvent and reagent under UV irradiation initiates radical-mediated chloromethylation. Benzoyl peroxide ($$ \text{BPO} $$) acts as an initiator, achieving 55% regioselectivity for C3.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Reactor Design :
- Microfluidic System : Mixing 1-methylpyrazole with $$ \text{Br}2 $$ and $$ \text{Cl}2 $$ in a PTFE reactor (residence time: 2 min, 25°C) achieves 80% conversion to 4-bromo-5-chloro-1-methyl-1H-pyrazole.
- Chloromethylation Module : Paraformaldehyde and HCl are introduced in a packed-bed reactor containing $$ \text{ZnCl}_2 $$-coated beads (yield: 70%, purity >95%).
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | $$ \text{CH}2\text{Cl}2 $$ | +15% |
| Catalyst | $$ \text{FeCl}_3 $$ (10 mol%) | +12% |
| Temperature | 40°C | +8% |
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
- HPLC : Reverse-phase C18 column (ACN/H₂O = 70:30), retention time = 6.2 min, purity >99%.
- Elemental Analysis :
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Chloromethyl Group Stability
- Issue : Hydrolysis of $$ \text{CH}_2\text{Cl} $$ under acidic conditions.
- Solution : Anhydrous $$ \text{ZnCl}_2 $$-catalyzed reactions with strict moisture control.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation can produce pyrazole oxides .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound is utilized as a building block in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its structural versatility allows for modifications that can enhance biological activity. Notably, derivatives of this compound have shown potential antimicrobial, antifungal, and anticancer properties.
Agrochemical Applications
Development of Pesticides and Herbicides
4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is also explored in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing agents that can effectively combat agricultural pests while minimizing environmental impact.
Materials Science Applications
Synthesis of Novel Materials
In materials science, this compound is investigated for its potential use in creating novel materials with unique electronic or optical properties. The incorporation of halogen atoms into the pyrazole ring can lead to enhanced conductivity or photonic characteristics.
The biological activity of this compound has been studied extensively. It has shown promise in various assays targeting different biological pathways.
Case Study: Bradykinin B1 Receptor Antagonism
A study focused on synthesizing bradykinin B1 receptor antagonists derived from pyrazole structures demonstrated effective inhibition of inflammatory responses in vivo. This highlights the importance of structural modifications in enhancing receptor selectivity and potency.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Features
- Halogenation : The bromo and chloro groups at positions 4 and 5 contribute to electronic effects (electron-withdrawing) and steric bulk, influencing intermolecular interactions and binding affinity in biological systems.
Comparison with Similar Compounds
Pyrazole derivatives vary significantly based on substituent type, position, and electronic effects. Below is a detailed comparison of 4-bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole with structurally related compounds.
Substituent Variations and Molecular Properties
Crystallographic and Intermolecular Interactions
- Dihedral Angles : In 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, the pyrazole ring forms dihedral angles of 3.29° and 74.91° with aromatic substituents, influencing crystal packing . The chloromethyl group in the target compound may promote halogen bonding, altering solubility and stability.
Toxicity Considerations
Biological Activity
4-Bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of approximately 209.47 g/mol. Its IUPAC name is 4-bromo-3-(chloromethyl)-1-methylpyrazole, and it has several synonyms including 4-bromo-3-chloromethyl-1-methyl-1H-pyrazole. The compound can be synthesized through various organic reactions involving pyrazole derivatives .
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It acts as a modulator of enzyme activity and receptor signaling pathways, potentially inhibiting certain enzymes or altering receptor interactions.
Medicinal Chemistry Applications
This compound serves as a building block in the synthesis of pharmaceutical intermediates, particularly those targeting specific enzymes or receptors involved in inflammatory processes. For instance, derivatives of this compound have shown promise as bradykinin B1 receptor antagonists, which can alleviate symptoms associated with inflammatory diseases .
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that certain pyrazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was utilized to assess the antibacterial efficacy of these compounds .
| Compound | Activity Against | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 75 |
| Compound C | S. agalactiae | 100 |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. For example, related pyrazole derivatives have been evaluated for their antiproliferative effects on prostate cancer cell lines (LNCaP and PC-3). Some compounds demonstrated potent inhibition of cell growth and downregulation of prostate-specific antigen (PSA) levels .
Case Study 1: Bradykinin B1 Receptor Antagonism
A study focused on the synthesis and evaluation of bradykinin B1 receptor antagonists derived from pyrazole structures indicated that these compounds could effectively inhibit inflammatory responses in vivo. The study highlighted the importance of the structural modifications in enhancing receptor selectivity and potency .
Case Study 2: Antibacterial Screening
In a comprehensive screening of various pyrazole derivatives, several compounds were found to possess significant antibacterial activity against common pathogens such as E. coli and S. aureus. The results underscored the potential for developing new antimicrobial agents based on the pyrazole scaffold .
Q & A
Q. What are the most reliable synthetic routes for 4-bromo-5-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole?
The compound can be synthesized via multi-step protocols involving cyclization, halogenation, and functionalization. A common approach includes:
- Step 1 : Cyclization of hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core. For example, 5-chloro-3-methylpyrazole intermediates are often generated using POCl₃-mediated cyclization .
- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Step 3 : Chloromethylation at the 3-position via Mannich-type reactions or nucleophilic substitution with chloromethylating agents (e.g., ClCH₂OCH₃ in acidic media) .
Key validation : Monitor reaction progression using TLC and confirm regioselectivity via (e.g., δ 3.95 ppm for N-methyl groups) .
Q. How is the structure of this compound characterized in academic research?
Structural elucidation typically involves:
Q. What are the key reactivity patterns of the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution or elimination:
- Substitution : Reacts with amines, thiols, or alkoxides to form derivatives (e.g., thioureas or ethers) under mild basic conditions (pH 8–10) .
- Elimination : Heating with strong bases (e.g., KOtBu) may yield alkenes, but competing hydrolysis to hydroxymethyl groups requires careful control of moisture .
Optimization tip : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity while minimizing side reactions .
Advanced Research Questions
Q. How can regioselectivity challenges during halogenation be addressed?
Competing bromination/chlorination at adjacent positions is common. Strategies include:
- Directing groups : Electron-withdrawing substituents (e.g., carbonyls) direct electrophilic bromination to the 4-position .
- Temperature control : Lower temperatures (−10°C to 0°C) favor kinetic control, reducing dihalogenation byproducts .
- Computational modeling : DFT calculations predict charge distribution to prioritize reactive sites (e.g., Mulliken charges on pyrazole ring atoms) .
Q. What methodologies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies in antimicrobial or cytotoxic activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use control compounds (e.g., ciprofloxacin for antibacterial assays) .
- Structural analogs : Compare substituent effects (e.g., replacing Br with CF₃ alters lipophilicity and target binding) .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify trends .
Q. How can synthetic yields be improved for large-scale production?
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups with >80% yield .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes loss of polar intermediates .
Safety and Handling
Q. What precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
